Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate
Description
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is a naphthalenedisulfonic acid derivative characterized by a benzoylamino (-NHCOC₆H₅) substituent at the 4-position, a hydroxyl (-OH) group at the 5-position, and sulfonate (-SO₃Na) groups at the 1,7-positions. This compound is structurally related to azo dyes and mordants, with applications in textile dyeing and hair colorants due to its ability to form stable complexes with metals and bind to substrates . Its molecular backbone is shared with several analogues, differing primarily in substituent groups, which influence solubility, colorfastness, and regulatory status.
Properties
CAS No. |
20241-55-8 |
|---|---|
Molecular Formula |
C17H11NNa2O8S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
disodium;4-benzamido-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2Na/c19-14-9-11(27(21,22)23)8-12-15(28(24,25)26)7-6-13(16(12)14)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
NIANCZCABFGLTR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves multiple steps. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.
Benzoylation: The amino group is then benzoylated to form benzoylaminonaphthalene.
Sulfonation: The benzoylaminonaphthalene undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoylamino group can be reduced to an amino group.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzoyl-5-ketonaphthalene-1,7-disulphonate.
Reduction: Formation of 4-amino-5-hydroxynaphthalene-1,7-disulphonate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with proteins, affecting their structure and function. The hydroxyl and sulfonate groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Acetylamino Derivatives
Disodium 4-(Acetylamino)-5-Hydroxynaphthalene-1,7-Disulphonate
- Key Differences: Replaces the benzoylamino group with an acetylamino (-NHCOCH₃) group.
- Properties: The smaller acetyl group reduces steric hindrance and increases hydrophilicity compared to the benzoylamino variant, enhancing solubility in aqueous media .
- Applications : Widely used as an intermediate in dye synthesis. Suppliers list purities up to 98%, indicating robust industrial production .
- Regulatory Status : Listed under REACH regulations with a registration date of 31/05/2018 .
Data Comparison :
Azo Dyes with Naphthalenedisulphonate Backbone
Acid Red 33 (CI 17200)
Acid Red 35 (CI 18065)
- Structure: Disodium 5-(acetylamino)-4-hydroxy-3-[(o-tolyl)azo]naphthalene-2,7-disulphonate .
- Key Differences: Features an o-tolyl azo group and acetylamino substituent.
- Properties : Enhanced stability compared to Acid Red 33 due to the methyl group on the aryl ring.
Data Comparison :
Complex Substituted Derivatives
Disodium 6-[[2-[2-(Cyclohexylamino)phenoxy]phenyl]azo]-4-[[(2,4-Dichlorophenoxy)acetyl]amino]-5-hydroxynaphthalene-1,7-disulphonate
- Structure: Contains azo, cyclohexylamino, and dichlorophenoxy groups .
- Key Differences: Additional chlorine atoms and a bulky cyclohexylamino-phenoxy substituent.
- Properties: Higher molecular weight (859.66 g/mol) reduces solubility but enhances binding to hydrophobic substrates. Potential use in specialized dyes or antimicrobial agents due to chlorine content .
- Regulatory Status: No direct REACH data, but chlorine substituents may require stringent environmental compliance .
Research Findings and Functional Insights
- Benzoylamino vs. Acetylamino: The benzoylamino group in the target compound increases hydrophobicity, improving affinity for synthetic fibers but reducing water solubility compared to acetylamino derivatives .
- Azo Group Impact : Azo-containing analogues (e.g., Acid Red 33/35) exhibit vibrant colors but face stability challenges under UV exposure, limiting their use in outdoor applications .
- Regulatory Considerations : Compounds with chlorine (e.g., ) or complex aryl groups may face stricter regulatory scrutiny under EPA guidelines .
Biological Activity
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is an organic compound recognized for its complex molecular structure and diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 467.39 g/mol. Its structure includes a naphthalene backbone with both sulfonate and hydroxyl functional groups, which contribute to its solubility and reactivity in aqueous environments.
Biological Activities
This compound exhibits several notable biological activities:
- Dye Properties : The compound is primarily used as a dye in various biochemical applications due to its vibrant coloration and stability in solution.
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may extend to this compound.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various bacterial strains.
The biological activity of this compound can be attributed to its interaction with biological macromolecules. The presence of hydroxyl groups may facilitate hydrogen bonding with proteins or nucleic acids, potentially altering their function.
1. Antioxidant Activity Assessment
A study conducted on structurally similar compounds demonstrated that this compound could exhibit significant antioxidant activity. The mechanism involved the scavenging of free radicals, which was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Free radical scavenging |
| Similar Compound A | TBD | Free radical scavenging |
| Similar Compound B | TBD | Metal chelation |
2. Antimicrobial Studies
In vitro studies have evaluated the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited varying degrees of inhibition.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Comparative Analysis with Related Compounds
This compound shares structural similarities with other naphthalene derivatives. A comparative analysis highlights its unique attributes:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Disodium 4-(aminophenyl)-5-hydroxynaphthalene-1,7-disulphonate | Amino group instead of benzoylamine | Higher water solubility |
| Disodium 4-(hydroxyphenyl)-5-hydroxynaphthalene-1,7-disulphonate | Hydroxyphenyl group present | Increased antioxidant properties |
| Disodium 4-(carboxyphenyl)-5-hydroxynaphthalene-1,7-disulphonate | Carboxylic acid group present | Stronger interactions with metal ions |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate in complex matrices (e.g., wastewater or biological samples)?
- Methodology : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is effective for pre-concentration. After conditioning with methanol, samples (100 mL) are filtered (GF/F, 0.7 µm) and loaded onto the cartridge. Elution with methanol:2-propanol (1:1) followed by LC-MS/MS analysis with internal standards (e.g., deuterated analogs) ensures accuracy. Matrix effects should be minimized using isotope dilution .
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₇H₁₃NNa₂O₈S₂; theoretical ~477.3 g/mol). UV-Vis spectroscopy (λmax ~480–520 nm for azo derivatives) and ¹H/¹³C NMR can verify functional groups (e.g., benzoylamino, hydroxyl, sulfonate). Compare retention times with certified reference materials via HPLC .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Guidelines : Classified as a potential carcinogen (analogous to benzidine-based dyes like Direct Black 38). Use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor airborne particulates with NIOSH-approved methods. Decontaminate glassware using 5% dimethyldichlorosilane to prevent adsorption .
Advanced Research Questions
Q. How do substituent variations (e.g., benzoylamino vs. acetylamino) affect the compound’s photostability and reactivity in aqueous solutions?
- Experimental Design : Conduct accelerated UV degradation studies (e.g., 254 nm irradiation) in buffered solutions (pH 4–10). Monitor degradation kinetics via LC-MS and identify byproducts (e.g., sulfonate cleavage products). Compare with analogs like Acid Red 33 (disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate) to assess substituent effects .
Q. What are the challenges in resolving data contradictions between computational predictions and experimental solubility data for this compound?
- Analysis : Density functional theory (DFT) may overestimate solubility due to incomplete parameterization of sulfonate hydration. Validate via shake-flask experiments at 25°C in water:methanol mixtures. Use Hansen solubility parameters to reconcile discrepancies. Note that disodium salts generally exhibit higher aqueous solubility (>100 g/L) than monosodium analogs .
Q. How can the compound’s stability in anaerobic environments (e.g., sludge digestion) be systematically evaluated?
- Protocol : Spike digested sludge samples with the compound (1–100 µg/L) and incubate under anaerobic conditions (37°C, 30 days). Extract samples at intervals using SPE and quantify degradation via LC-MS/MS. Compare with aerobic controls to identify reductive cleavage pathways (e.g., azo bond reduction to amines) .
Q. What regulatory frameworks govern the use of this compound in non-EU jurisdictions, and how do they impact experimental design?
- Compliance : Under the U.S. EPA’s Significant New Use Rules (SNURs), any novel application (e.g., biomedical imaging) requires premanufacture notification. Include ecotoxicity assays (e.g., Daphnia magna LC₅₀) in environmental risk assessments. Adhere to OECD 301F biodegradability guidelines for disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
